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Compound of Interest

Compound Name: Miniruby

Cat. No.: B1177709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Miniruby, a bright and

stable monomeric red fluorescent protein, for live-cell imaging applications. Miniruby is an

excellent tool for visualizing subcellular structures and dynamics in real-time. This document

outlines the properties of Miniruby, detailed protocols for its use, and examples of its

application.

Introduction to Miniruby
Miniruby is a monomeric red fluorescent protein derived from the coral Entacmaea quadricolor.

Its monomeric nature makes it an ideal fusion tag, as it is less likely to cause aggregation or

interfere with the function of the protein of interest. With excitation and emission maxima at 558

nm and 605 nm respectively, Miniruby is well-suited for multicolor imaging experiments with

spectrally distinct fluorescent proteins.[1][2] It exhibits exceptional resistance to denaturation at

pH extremes.[1][2][3] Furthermore, Miniruby is approximately ten times brighter than EGFP

when targeted to the endoplasmic reticulum.[1][2][3]

Quantitative Data
The photophysical and biochemical properties of Miniruby are summarized in the table below,

alongside other common red fluorescent proteins for comparison.
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Property Miniruby (mRuby) mCherry

Excitation Maximum (nm) 558 587

Emission Maximum (nm) 605 610

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
112,000 72,000

Quantum Yield 0.35 0.22

Brightness 39.2 15.8

Stokes Shift (nm) 47 23

Photobleaching Probability 5.3 x 10⁻⁶ N/A

Maturation Half-Time (hours at

37°C)
2.8 ~1

Monomeric Yes Yes

Brightness is the product of the molar extinction coefficient and the quantum yield. Data

compiled from multiple sources.[1][4]

Experimental Protocols
Plasmid Transfection for Transient Expression of
Miniruby Fusion Proteins
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a

Miniruby fusion protein using a lipid-based transfection reagent.

Materials:

Plasmid DNA encoding the Miniruby fusion protein of interest (e.g., Miniruby-Tubulin)

Mammalian cell line of choice (e.g., HeLa, HEK293)

Complete growth medium (e.g., DMEM with 10% FBS)
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Opti-MEM I Reduced Serum Medium

Lipid-based transfection reagent (e.g., Lipofectamine 3000)

6-well tissue culture plates

Phosphate-Buffered Saline (PBS)

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 70-90% confluency at the time of transfection.

Transfection Complex Preparation:

In a sterile microcentrifuge tube, dilute 2.5 µg of the Miniruby fusion plasmid DNA in 125

µL of Opti-MEM.

In a separate sterile microcentrifuge tube, dilute 5 µL of the lipid-based transfection

reagent in 125 µL of Opti-MEM.

Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting and

incubate for 15-20 minutes at room temperature to allow for complex formation.

Transfection:

Gently aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-

warmed complete growth medium.

Add the 250 µL of the DNA-lipid complex dropwise to each well.

Gently rock the plate to ensure even distribution of the complexes.

Incubation and Expression:

Incubate the cells at 37°C in a 5% CO₂ incubator.
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Expression of the Miniruby fusion protein can typically be observed 24-48 hours post-

transfection.

Generation of Stable Cell Lines Expressing Miniruby
Fusion Proteins
This protocol outlines the generation of a stable cell line with constitutive expression of a

Miniruby fusion protein using a lentiviral vector system.

Materials:

Lentiviral vector encoding the Miniruby fusion protein and a selectable marker (e.g.,

puromycin resistance)

HEK293T cells for lentivirus production

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent

Target mammalian cell line

Polybrene

Selection antibiotic (e.g., puromycin)

Complete growth medium

Procedure:

Lentivirus Production:

Co-transfect HEK293T cells with the lentiviral vector carrying the Miniruby fusion

construct, and the packaging and envelope plasmids.

Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
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Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral

supernatant can be stored at -80°C.

Transduction of Target Cells:

Seed the target cells in a 6-well plate.

On the following day, replace the medium with fresh medium containing 8 µg/mL

polybrene.

Add the desired amount of viral supernatant to the cells.

Incubate for 24-48 hours.

Selection of Stable Cells:

Two to three days after transduction, begin selection by replacing the medium with fresh

medium containing the appropriate concentration of the selection antibiotic (e.g.,

puromycin). The optimal concentration should be determined by a kill curve for your

specific cell line.

Replace the selective medium every 3-4 days.

Continue selection for 1-2 weeks until non-transduced cells are eliminated.

Expansion of Stable Pool:

Once a stable, resistant population of cells is established, expand the cells for further

experiments.

Live-Cell Imaging of Miniruby-Expressing Cells
Materials:

Cells expressing the Miniruby fusion protein (transiently or stably)

Glass-bottom imaging dishes or chambered coverglass

CO₂-independent imaging medium or a microscope stage-top incubator
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Fluorescence microscope equipped for live-cell imaging (inverted microscope, environmental

control, and a camera sensitive to red fluorescence)

Procedure:

Cell Plating for Imaging:

Plate the Miniruby-expressing cells on glass-bottom dishes. Allow the cells to adhere and

spread.

Microscope Setup:

Turn on the fluorescence microscope and allow the light source and camera to warm up.

If using a stage-top incubator, set the temperature to 37°C and CO₂ to 5%.

Select the appropriate filter set for Miniruby (e.g., a TRITC or Texas Red filter set).

Excitation should be around 560 nm and emission collection around 610 nm.

Image Acquisition:

Place the imaging dish on the microscope stage.

If not using a stage-top incubator, replace the culture medium with CO₂-independent

imaging medium just before imaging.

Locate the cells using brightfield or phase-contrast microscopy.

Switch to fluorescence imaging. Use the lowest possible excitation light intensity and

exposure time to minimize phototoxicity and photobleaching.

Acquire single images or time-lapse series as required for your experiment.

Visualizations
Experimental Workflow for Live-Cell Imaging
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Caption: Workflow for live-cell imaging using Miniruby.

Peroxisome Inheritance During Mitosis
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Miniruby can be targeted to specific organelles to study their dynamics. By fusing Miniruby to

a peroxisomal targeting signal (PTS), the inheritance of peroxisomes during cell division can be

visualized.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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